molecular formula C11H17NO3S B8341039 N-(5-hydroxypentyl)benzenesulphonamide

N-(5-hydroxypentyl)benzenesulphonamide

Cat. No. B8341039
M. Wt: 243.32 g/mol
InChI Key: QBVVAZCIGKZHNS-UHFFFAOYSA-N
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Patent
US06624218B2

Procedure details

The preparation is carried out as in Example 1(a) from 353 g (2 mol) of benzenesulphonyl chloride and 216.6 g (2.1 mol) of 5-amino-1-pentanol.
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
216.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][OH:17]>>[OH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][NH:11][S:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
353 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
216.6 g
Type
reactant
Smiles
NCCCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCCCCCNS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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